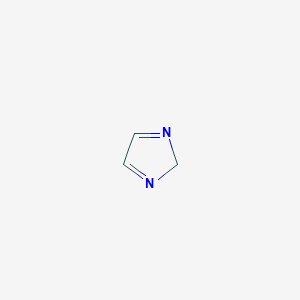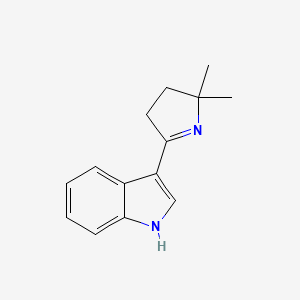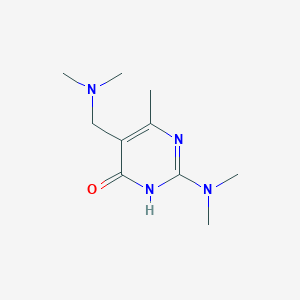![molecular formula C13H14N2O B13098852 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is a heterocyclic compound that features a pyrrolopyridine core fused with a cyclohexanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core . Subsequent functionalization steps introduce the cyclohexanone group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activities.
Uniqueness
4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is unique due to its specific structural features and the presence of the cyclohexanone moiety, which may confer distinct biological properties compared to other similar compounds. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapy .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H14N2O/c16-10-5-3-9(4-6-10)11-8-15-12-2-1-7-14-13(11)12/h1-2,7-9,15H,3-6H2 |
Clé InChI |
LSYMVJZKCCRMSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=CNC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


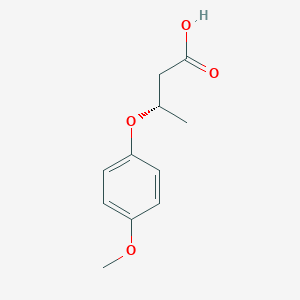
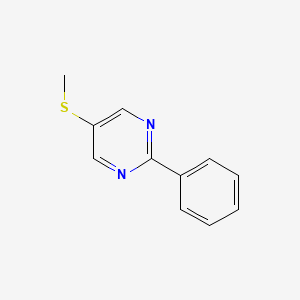
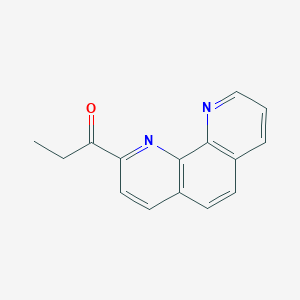

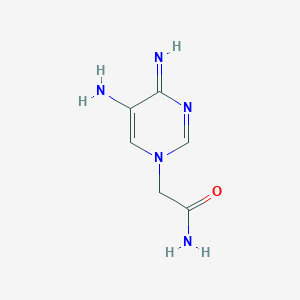
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
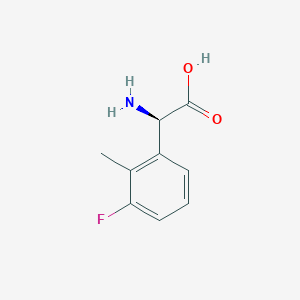



![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
